2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine
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Overview
Description
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine is an organic compound that features both an ethylphenoxy group and a pyridinylmethyl group
Mechanism of Action
Target of Action
The primary targets of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine are currently unknown . The compound’s interaction with its targets could be influenced by the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen .
Mode of Action
It’s known that the iodine and nitro substituents favor the antimicrobial activity against gram-negative bacterial strains .
Biochemical Pathways
It has been suggested that the compound may have antimicrobial properties, indicating potential effects on bacterial metabolic pathways .
Result of Action
It has been suggested that the compound may have antimicrobial properties, indicating that it could potentially inhibit the growth of certain bacteria and fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and presence of other compounds could potentially affect the compound’s stability and activity .
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride, followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or pyridinylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine include:
2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine: Differing by a methyl group instead of an ethyl group, this compound may exhibit slightly different chemical and biological properties.
2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine: The position of the nitrogen in the pyridine ring is different, which can affect the binding affinity and specificity to molecular targets.
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)propanamine: The presence of a propanamine group instead of an ethanamine group can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-14-3-5-16(6-4-14)19-12-11-18-13-15-7-9-17-10-8-15/h3-10,18H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKBYHSZYFTGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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